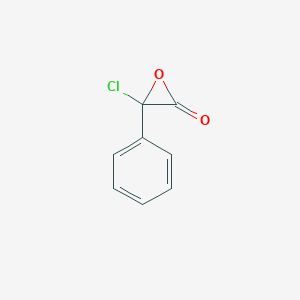
3-Chloro-3-phenyloxiran-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Chloro-3-phenyloxiran-2-one is an organic compound that belongs to the class of epoxides It is characterized by the presence of a three-membered oxirane ring with a chlorine atom and a phenyl group attached to it
Preparation Methods
Synthetic Routes and Reaction Conditions
3-Chloro-3-phenyloxiran-2-one can be synthesized through several methods. One common approach involves the reaction of phenylacetyl chloride with sodium hypochlorite in the presence of a base such as sodium hydroxide. The reaction proceeds through the formation of an intermediate, which then undergoes cyclization to form the oxirane ring.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure efficient mixing and temperature control. The reaction conditions typically include maintaining a temperature range of 0-5°C and using a solvent such as dichloromethane to facilitate the reaction.
Chemical Reactions Analysis
Types of Reactions
3-Chloro-3-phenyloxiran-2-one undergoes various types of chemical reactions, including:
Nucleophilic Substitution: The chlorine atom can be replaced by nucleophiles such as amines or thiols.
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the oxirane ring into diols.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide or potassium thiocyanate can be used under mild conditions.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide are commonly employed.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Major Products Formed
Nucleophilic Substitution: Products include azido derivatives or thiocyanate derivatives.
Oxidation: Products include phenylglyoxylic acid or benzoyl chloride.
Reduction: Products include 3-chloro-3-phenyl-1,2-propanediol.
Scientific Research Applications
3-Chloro-3-phenyloxiran-2-one has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use in drug development, particularly in the synthesis of novel therapeutic agents.
Industry: It is used in the production of polymers and resins, where its reactive oxirane ring is valuable for cross-linking processes.
Mechanism of Action
The mechanism of action of 3-Chloro-3-phenyloxiran-2-one involves its ability to undergo nucleophilic attack due to the presence of the electrophilic oxirane ring. This reactivity allows it to interact with various molecular targets, including enzymes and nucleic acids. The compound can form covalent bonds with these targets, leading to potential biological effects such as inhibition of enzyme activity or disruption of DNA replication.
Comparison with Similar Compounds
Similar Compounds
Styrene oxide: Similar in structure but lacks the chlorine atom.
Epichlorohydrin: Contains a chlorine atom but has a different substitution pattern on the oxirane ring.
Phenylglycidyl ether: Similar in having a phenyl group attached to the oxirane ring but lacks the chlorine atom.
Uniqueness
3-Chloro-3-phenyloxiran-2-one is unique due to the presence of both a chlorine atom and a phenyl group on the oxirane ring. This combination imparts distinct reactivity and potential applications that are not observed in similar compounds. The chlorine atom enhances the electrophilicity of the oxirane ring, making it more reactive towards nucleophiles, while the phenyl group provides additional stability and potential for further functionalization.
Properties
CAS No. |
138061-24-2 |
|---|---|
Molecular Formula |
C8H5ClO2 |
Molecular Weight |
168.57 g/mol |
IUPAC Name |
3-chloro-3-phenyloxiran-2-one |
InChI |
InChI=1S/C8H5ClO2/c9-8(7(10)11-8)6-4-2-1-3-5-6/h1-5H |
InChI Key |
UJAMQIAYZADBCP-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2(C(=O)O2)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


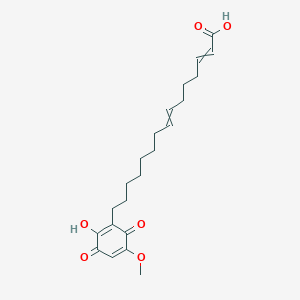
![10-[3-(1-Hydroxyoct-2-EN-1-YL)oxiran-2-YL]deca-5,8-dienoic acid](/img/structure/B14262013.png)
![5-Hydroxy-7-iodo-6-methyl-1,5-dihydropyrido[2,3-b]pyrazine-2,3-dione](/img/structure/B14262018.png)
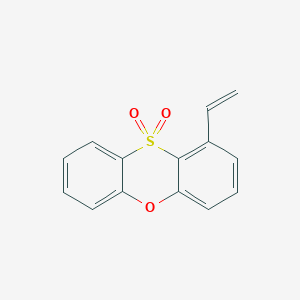
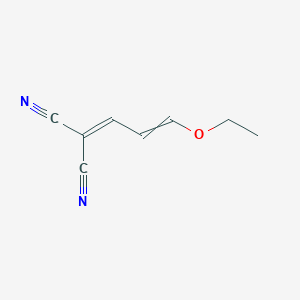
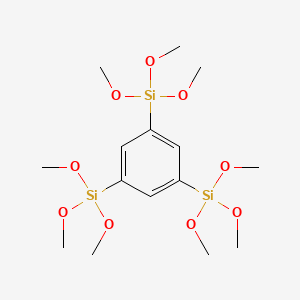
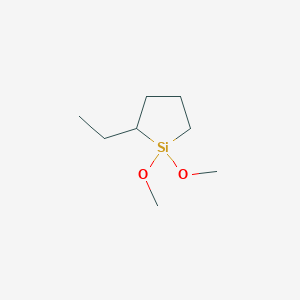
![2-Propyn-1-amine, 3,3'-[2,2'-bipyridine]-6,6'-diylbis[N,N-dimethyl-](/img/structure/B14262050.png)
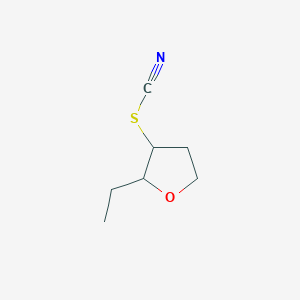
![2,6-Bis[(di-tert-butylphosphanyl)methyl]-4-methylphenol](/img/structure/B14262055.png)
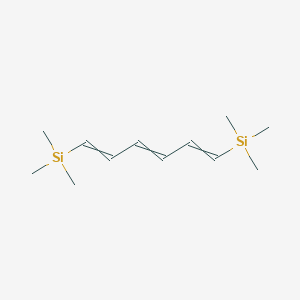
![2-{[(1-Hydroxychrysen-6-YL)methyl]amino}-2-methylpropane-1,3-diol](/img/structure/B14262069.png)
![Acetic acid;1-amino-2-[4-[[amino(hydrazinyl)methylidene]amino]phenyl]guanidine](/img/structure/B14262071.png)

